molecular formula C8H7Cl2NO B599245 1-(2,5-Dichloropyridin-3-yl)propan-2-one CAS No. 1373233-13-6

1-(2,5-Dichloropyridin-3-yl)propan-2-one

Cat. No.: B599245
CAS No.: 1373233-13-6
M. Wt: 204.05
InChI Key: QPQJNQHWLHPQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichloropyridin-3-yl)propan-2-one (CAS: 1373233-13-6) is a pyridine derivative characterized by chlorine substituents at the 2- and 5-positions of the pyridine ring and a propan-2-one (acetone-derived) group at position 2. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and electronic effects due to the electron-withdrawing chlorine atoms. The compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or functionalized heterocycles .

Properties

IUPAC Name

1-(2,5-dichloropyridin-3-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQJNQHWLHPQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(N=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742957
Record name 1-(2,5-Dichloropyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-13-6
Record name 1-(2,5-Dichloropyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2,5-Dichloropyridin-3-yl)propan-2-one typically involves the reaction of 2,5-dichloropyridine with acetone under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(2,5-Dichloropyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dichloropyridin-3-yl)propan-2-one is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,5-Dichloropyridin-3-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Positions Functional Groups Key Properties/Applications References
This compound C₈H₇Cl₂NO 2-Cl, 5-Cl, 3-propan-2-one Chloropyridine, ketone Intermediate for drug synthesis
1-(2,6-Dichloropyridin-3-yl)ethanone (QA-9856) C₇H₅Cl₂NO 2-Cl, 6-Cl, 3-ethanone Chloropyridine, ketone Potential agrochemical precursor
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone C₁₄H₁₁NO₃ 2-OH, 5-OH (phenyl), pyridine Chalcone, hydroxyl, ketone Anti-inflammatory activity
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol C₈H₅Cl₂NO 2-Cl, 5-Cl, 3-propynol Chloropyridine, alkyne, alcohol Synthetic intermediate
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol C₈H₁₁IN₂O 2-NH₂, 5-I, 3-propanol Amino, iodo, alcohol Radiolabeling applications

Key Observations :

  • Substituent Effects: Chlorine atoms in this compound enhance electron-withdrawing effects compared to hydroxyl or amino groups in analogues (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone), influencing reactivity in electrophilic substitution reactions .
  • Propynol and propanol derivatives (e.g., 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol) exhibit distinct hydrogen-bonding capabilities due to hydroxyl or alkyne groups .

Biological Activity

1-(2,5-Dichloropyridin-3-yl)propan-2-one is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8Cl2N0
  • Molecular Weight : Approximately 204.06 g/mol
  • Structure : The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions, along with a propan-2-one functional group.

Biological Activity

This compound exhibits various biological activities that are being studied for potential therapeutic applications. Key areas of interest include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in disease pathways. Its structural characteristics allow it to interact with various molecular targets, which is crucial for drug development .
  • Antimicrobial Properties : Research indicates that compounds with similar structures have shown potential against bacterial pathogens. For instance, derivatives of dichloropyridine have been investigated for their ability to inhibit the Type III secretion system (T3SS) in Pseudomonas aeruginosa, a significant factor in its virulence .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific receptors and enzymes lead to alterations in biochemical pathways associated with disease processes.

Target Receptors and Pathways

This compound may interact with several biological targets:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play a critical role in various physiological processes, including inflammation and cancer progression. Compounds targeting GPCRs have shown promise in modulating inflammatory responses .
  • Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinases involved in cell signaling pathways, which can be crucial for cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds, providing insights into the potential applications of this compound.

StudyFindings
In Vivo Studies A study reported the synthesis of related compounds that demonstrated significant inhibition of T3SS in Pseudomonas aeruginosa, suggesting potential for therapeutic use against bacterial infections .
Biochemical Assays Compounds similar to this compound were evaluated for their binding affinity to various receptors, showing promising results in modulating receptor activity associated with inflammatory diseases .
Pharmacokinetics Investigations into the pharmacokinetic profiles of similar compounds indicated favorable absorption and distribution characteristics, essential for effective therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dichloropyridin-3-yl)propan-2-one, and how can reaction efficiency be validated?

Methodological Answer: A common approach involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyridine derivatives. For validation:

  • Monitor reaction progress via TLC or HPLC.
  • Confirm purity using column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Quantify yield via gravimetric analysis and cross-check with 1H^1H-NMR integration of product peaks (e.g., ketone protons at ~2.1–2.3 ppm) .
  • Use elemental analysis (C, H, N) to verify stoichiometry.

Q. How can spectroscopic techniques (IR, NMR, MS) differentiate this compound from structural analogs?

Methodological Answer:

  • IR : Identify the carbonyl stretch (C=O) at ~1700–1750 cm1^{-1}. Chlorinated pyridine rings show C-Cl stretches at 550–650 cm1^{-1} .
  • 1H^1H-NMR : The ketone methyl group appears as a singlet (~2.1–2.3 ppm), while pyridine protons resonate as distinct multiplets (6.5–8.5 ppm). Coupling patterns distinguish substituent positions.
  • MS : Look for molecular ion peaks at m/z 218–220 (M+^+) and fragment ions corresponding to Cl loss (e.g., m/z 183–185) .

Q. What safety protocols are critical when handling chlorinated pyridinyl ketones in the lab?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact, as chlorinated compounds may cause irritation .
  • Store in airtight containers away from oxidizers.
  • In case of spills, neutralize with inert absorbents (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSPR) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electron density on the pyridine ring and ketone group. High electron deficiency at the 3-position favors nucleophilic attack.
  • Use Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., Cl substituents) with reaction rates. Tools like CC-DPS integrate quantum chemistry and statistical thermodynamics for predictive accuracy .

Q. How can discrepancies in crystallographic data for halogenated ketones be resolved during structural refinement?

Methodological Answer:

  • Use SHELXL for refinement, which handles twinning and high-resolution data effectively. For ambiguous electron density maps:
    • Test alternative occupancy models for Cl atoms.
    • Apply restraints to bond lengths/angles based on similar structures (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone ).
    • Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What experimental strategies assess the biological activity of chlorinated pyridinyl ketones, and how are cytotoxicity thresholds determined?

Methodological Answer:

  • Screen for antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria.
  • Evaluate cytotoxicity using MTT assays on mammalian cell lines (e.g., HEK-293). Calculate IC50_{50} values and compare to non-chlorinated analogs to isolate halogen effects .
  • Use molecular docking to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can mechanistic insights into regioselective chlorination be gained using kinetic isotope effects (KIEs) or isotopic labeling?

Methodological Answer:

  • Synthesize 13C^{13}C-labeled pyridine precursors to track Cl incorporation via 13C^{13}C-NMR.
  • Perform competitive KIEs by comparing reaction rates of protiated vs. deuterated substrates. A primary KIE (>1) suggests bond cleavage in the rate-determining step .
  • Use LC-MS to identify intermediates (e.g., chloronium ion adducts) in time-resolved quenching experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.